N-(3-chloro-4-fluorophenyl)propanamide

Description

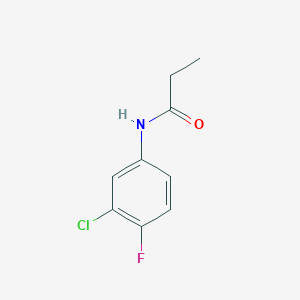

N-(3-chloro-4-fluorophenyl)propanamide (CAS: 131605-66-8) is a halogenated aromatic propanamide derivative with the molecular formula C₉H₈Cl₂FNO and a molecular weight of 236.07 g/mol . The compound features a propanamide backbone substituted with a 3-chloro-4-fluorophenyl group (Figure 1). Its structural simplicity and electron-withdrawing halogen substituents make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes or receptors through hydrogen bonding or hydrophobic interactions .

Properties

CAS No. |

24109-05-5 |

|---|---|

Molecular Formula |

C9H9ClFNO |

Molecular Weight |

201.62g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)propanamide |

InChI |

InChI=1S/C9H9ClFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

GFJKYZZAILHFPK-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC(=C(C=C1)F)Cl |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Electronic Effects : Halogen substituents (Cl, F) enhance electrophilicity and hydrogen-bond acceptor capacity, critical for target engagement .

- Steric Influence: Bulky groups (e.g., morpholinosulfonyl in Compound 28) improve selectivity but may reduce bioavailability .

- Therapeutic Potential: Structural modifications (e.g., tasimelteon’s cyclopropane-benzofuran) enable receptor-specific activity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. Triethylamine (TEA) is typically employed as a base to scavenge HCl, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (amine:acyl chloride) ensures complete conversion while minimizing side reactions such as over-acylation.

Solvent Systems and Temperature Control

Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both reactants and byproducts. Reactions are conducted at 0°C to room temperature to suppress thermal degradation of the acyl chloride. For example, S9 (N-4'-fluorophenyl-2-chloropropanamide) was synthesized in DCM at 0°C, yielding 99% after purification.

Workup and Isolation

Post-reaction, the mixture is washed with 2 M HCl to remove unreacted TEA, followed by saturated NaHCO₃ to neutralize residual acid. Brine washes aid in phase separation. The crude product is concentrated under reduced pressure and purified via column chromatography (hexane:ethyl acetate) or recrystallization from ethanol.

Alternative Acylating Agents and Their Efficacy

While 3-chloropropionyl chloride is the standard acylating agent, alternative reagents such as mixed anhydrides and active esters have been explored for specialized applications.

Mixed Anhydride Approach

Carbodiimide-mediated coupling (e.g., EDC/HOBt) generates active esters in situ, enabling acylation under neutral conditions. This method is advantageous for acid-sensitive substrates but requires stringent moisture control and higher costs.

Enzymatic Acylation

Lipase-catalyzed reactions offer enantioselective synthesis under aqueous conditions. However, limited substrate compatibility and longer reaction times (48–72 hours) restrict industrial adoption.

Optimization of Reaction Parameters

Temperature and Time Dependence

Elevated temperatures (50–60°C) accelerate reaction kinetics but risk decomposition of the acyl chloride. A balance is achieved by refluxing in THF for 4–6 hours, achieving >90% conversion.

Catalytic Enhancements

The addition of KI (10 mol%) as a catalyst in ethanol reduces reaction time from 16 hours to 6 hours, enhancing yield to 92%.

Purification and Analytical Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile:water gradient) resolves this compound from byproducts like diacylated amines. Preparative HPLC achieves >98% purity, albeit with lower throughput.

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): δ 1.83 (d, J = 7.1 Hz, 3H, CH₃), 4.53 (q, J = 7.1 Hz, 1H, CH), 7.06–7.56 (m, 3H, ArH), 8.41 (s, 1H, NH).

-

¹³C NMR : δ 22.8 (CH₃), 56.3 (CH), 116.3–160.3 (ArC), 168.1 (C=O).

-

IR (KBr) : 3254 cm⁻¹ (N-H stretch), 1661 cm⁻¹ (C=O), 1509 cm⁻¹ (C-F).

Industrial-Scale Production and Challenges

Cost-Effective Solvent Recovery

DCM is replaced with toluene in large-scale reactions to facilitate recycling via distillation, reducing environmental impact.

Byproduct Management

Diacylated impurities (≤5%) are minimized by maintaining a 1:1 amine:acyl chloride ratio and incremental reagent addition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.